molecular formula C11H14O2 B6612127 4-methyl-2-(propan-2-yl)benzoic acid CAS No. 37460-75-6

4-methyl-2-(propan-2-yl)benzoic acid

Cat. No.: B6612127
CAS No.: 37460-75-6
M. Wt: 178.23 g/mol
InChI Key: GVBJKJCRWZWRTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-methyl-2-(propan-2-yl)toluene, is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-methyl-2-(propan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzoic acid: Lacks the isopropyl group at the 2-position.

    2-isopropylbenzoic acid: Lacks the methyl group at the 4-position.

    4-isopropylbenzoic acid: Lacks the methyl group at the 2-position.

Uniqueness

4-methyl-2-(propan-2-yl)benzoic acid is unique due to the presence of both the methyl and isopropyl groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other benzoic acid derivatives.

Properties

IUPAC Name

4-methyl-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJKJCRWZWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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